1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone

Beschreibung

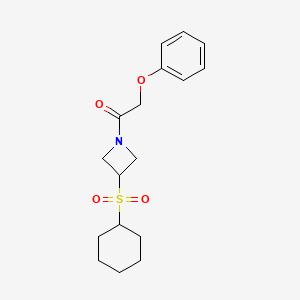

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone is a structurally complex compound featuring:

- Azetidine core: A four-membered nitrogen-containing ring, known for conformational strain and reactivity.

- Phenoxyethanone moiety: A ketone linked to a phenoxy group, which may influence electronic properties and hydrogen-bonding interactions.

Eigenschaften

IUPAC Name |

1-(3-cyclohexylsulfonylazetidin-1-yl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4S/c19-17(13-22-14-7-3-1-4-8-14)18-11-16(12-18)23(20,21)15-9-5-2-6-10-15/h1,3-4,7-8,15-16H,2,5-6,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISALMWHKRDNRIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone typically involves the following steps:

Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.

Introduction of Cyclohexylsulfonyl Group: The cyclohexylsulfonyl group is introduced via sulfonylation reactions, where cyclohexylsulfonyl chloride reacts with the azetidine ring under basic conditions.

Attachment of Phenoxyethanone Moiety: The phenoxyethanone moiety is attached through nucleophilic substitution reactions, where phenoxyethanone reacts with the azetidine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the phenoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted azetidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. The azetidine ring and sulfonyl group are key functional groups that interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Azetidine and Sulfonyl/Sulfonamide Groups

Key Observations :

Phenoxyethanone Derivatives

Key Observations :

- The 2-phenoxyethanone moiety in the target compound is structurally analogous to simpler hydroxyacetophenones but with enhanced complexity due to the azetidine-sulfonyl group .

Azetidine vs. Larger Nitrogen Heterocycles

Biologische Aktivität

1-(3-(Cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone, identified by its CAS number 1797303-85-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 312.39 g/mol. The compound features a sulfonamide group, which is often associated with various biological activities including anti-inflammatory and antimicrobial effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₄O₃S |

| Molecular Weight | 312.39 g/mol |

| CAS Number | 1797303-85-5 |

Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with azetidine structures have shown potential in inhibiting key enzymes involved in metabolic pathways, particularly those related to lipid metabolism and inflammation.

- Modulation of Receptor Activity : The phenoxy group suggests potential interactions with various receptors, including peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid metabolism and inflammation.

Anti-inflammatory Effects

A study demonstrated that derivatives of sulfonamide compounds exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests that this compound may also possess similar effects, making it a candidate for treating inflammatory diseases.

Case Study 1: Anti-inflammatory Activity

In a study investigating the anti-inflammatory properties of azetidine derivatives, researchers found that certain compounds significantly reduced inflammation in animal models. The study highlighted the importance of the cyclohexylsulfonyl group in enhancing the anti-inflammatory activity of these compounds.

Case Study 2: Metabolic Regulation

Another research focused on the role of sulfonamide-containing compounds in metabolic regulation. It was found that these compounds could modulate pathways involved in lipid metabolism, suggesting potential applications in treating metabolic disorders such as obesity and type 2 diabetes.

Q & A

Q. What are the established synthetic pathways for 1-(3-(cyclohexylsulfonyl)azetidin-1-yl)-2-phenoxyethanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution between cyclohexylsulfonyl chloride and an azetidine precursor, followed by coupling with phenoxyethanone derivatives. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity during azetidine ring formation .

- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the compound, with yields ranging from 45–70% depending on solvent polarity and catalyst use .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : 1H/13C NMR verifies the azetidine ring (δ 3.5–4.5 ppm for N-CH2), cyclohexylsulfonyl group (δ 1.1–2.3 ppm for cyclohexyl protons), and phenoxy moiety (δ 6.8–7.4 ppm for aromatic protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 390.15) .

- HPLC : Purity >95% is typically achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., enzyme inhibition IC50 values) may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives .

- Compound stability : Perform stability studies under assay conditions (pH, temperature) using LC-MS to detect degradation products .

- Structural analogs : Compare activity with derivatives (e.g., replacing phenoxy with thiophene) to identify critical pharmacophores .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

- Solubility enhancement : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles (50–100 nm size) to improve bioavailability .

- Metabolic stability : Introduce fluorine atoms or methyl groups to reduce CYP450-mediated metabolism, as seen in trifluoromethylphenyl analogs .

- Plasma protein binding : Measure binding affinity via equilibrium dialysis; aim for <90% binding to ensure free drug availability .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Azetidine ring modifications : Replace the sulfonyl group with carbonyl or phosphoryl moieties to modulate electron density and receptor binding .

- Phenoxy substituent variations : Introduce electron-withdrawing groups (e.g., nitro, cyano) to enhance π-π stacking with target proteins .

- Hybrid molecules : Fuse with triazine or thiazole rings (e.g., as in triazine-sulfanyl derivatives) to exploit synergistic biological effects .

Methodological Challenges

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Target engagement assays : Use cellular thermal shift assays (CETSA) to confirm binding to intended targets (e.g., kinases) .

- CRISPR/Cas9 knockout models : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

- Transcriptomic profiling : RNA-seq analysis identifies downstream pathways affected by the compound, reducing off-target effect risks .

Q. How can researchers address low synthetic yields during scale-up?

- Flow chemistry : Continuous flow systems improve mixing and heat transfer, reducing side products .

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling steps to enhance efficiency .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, enabling rapid optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.